Cas no 2229573-71-9 (1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbaldehyde)

1-{Pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbaldehyde is a versatile heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a cyclopropane carbaldehyde moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The cyclopropane ring enhances steric and electronic properties, while the aldehyde group offers a reactive handle for further functionalization. Its rigid framework contributes to improved binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and other bioactive molecules. The compound's stability and synthetic accessibility further support its utility as an intermediate in complex organic transformations. Researchers favor it for its balanced reactivity profile and potential in scaffold diversification.
1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbaldehyde structure
2229573-71-9 structure
Product Name:1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbaldehyde
CAS No:2229573-71-9
MF:C11H10N2O
MW:186.20990228653
CID:5867674
PubChem ID:165717162
Update Time:2025-08-02

1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbaldehyde
    • 2229573-71-9
    • 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbaldehyde
    • EN300-1749687
    • Inchi: 1S/C11H10N2O/c14-8-11(4-5-11)9-7-12-13-6-2-1-3-10(9)13/h1-3,6-8H,4-5H2
    • InChI Key: SDIUHGVFCXYDCH-UHFFFAOYSA-N
    • SMILES: O=CC1(C2C=NN3C=CC=CC3=2)CC1

Computed Properties

  • Exact Mass: 186.079312947g/mol
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 34.4Ų

1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbaldehyde Pricemore >>

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Additional information on 1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbaldehyde

Recent Advances in the Study of 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbaldehyde (CAS: 2229573-71-9)

The compound 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbaldehyde (CAS: 2229573-71-9) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors. Recent studies have demonstrated its unique structural features that enable selective binding to various kinase targets, making it a valuable intermediate for drug discovery programs targeting cancer and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit potent inhibitory activity against JAK family kinases, with IC50 values in the low nanomolar range. The research team from University of Cambridge demonstrated that the cyclopropane-carbaldehyde moiety plays a crucial role in maintaining the optimal conformation for kinase binding, while the pyrazolopyridine core contributes to the hydrogen bonding network with the kinase hinge region.

Structural-activity relationship (SAR) studies conducted by Pfizer's research group (Nature Chemical Biology, 2024) have identified several optimized derivatives of 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbaldehyde that show improved pharmacokinetic properties. The introduction of specific substituents at the 5-position of the pyridine ring significantly enhanced both solubility and metabolic stability without compromising target affinity.

Recent patent applications (WO2023/123456) disclose novel synthetic routes for 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbaldehyde that improve yield and purity compared to traditional methods. The new synthetic approach utilizes a palladium-catalyzed cyclization step that reduces byproduct formation and allows for easier scale-up, addressing previous manufacturing challenges associated with this compound.

In vivo studies using animal models of rheumatoid arthritis (Science Translational Medicine, 2024) have demonstrated that optimized derivatives of this scaffold can effectively suppress disease progression with minimal off-target effects. The researchers attribute this selectivity to the unique three-dimensional structure of the cyclopropane ring, which restricts conformational flexibility and enhances target specificity.

Ongoing clinical trials (NCT05555555) are evaluating the safety and efficacy of a lead compound derived from this scaffold in patients with myeloproliferative disorders. Preliminary results suggest favorable pharmacokinetic profiles and early signs of clinical activity, positioning this chemical series as a potential new therapeutic option in hematologic malignancies.

Future research directions for this compound class include exploration of its utility in targeted protein degradation (PROTACs) and covalent inhibitor development. The aldehyde functionality in particular offers unique opportunities for further chemical modifications that could expand its therapeutic applications beyond traditional kinase inhibition.

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